(2,5-Difluoropyridin-3-yl)methanamine
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Overview
Description
(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and an amine group attached to the 3 position. This compound is of significant interest due to its unique electronic and steric properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoropyridin-3-yl)methanamine typically involves nucleophilic substitution reactions. One common method starts with 2,5-difluoropyridine, which undergoes a nucleophilic substitution reaction with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, amine derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,5-Difluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2,5-Difluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and steric interactions within the target site. This results in the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoropyridin-2-yl)methanamine
- (5-Fluoropyridin-3-yl)methanamine
- (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride
Uniqueness
(2,5-Difluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and selectivity, such as targeted drug design and advanced material synthesis .
Properties
Molecular Formula |
C6H6F2N2 |
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Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2,5-difluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 |
InChI Key |
FWUINJUBFIWKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CN)F)F |
Origin of Product |
United States |
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